molecular formula C16H15NO4S2 B2810837 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-92-1

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2810837
CAS No.: 1797702-92-1
M. Wt: 349.42
InChI Key: SLXZQYAKNGQTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a thiophene ring and a piperidine ring fused to an isobenzofuran moiety

Preparation Methods

The synthesis of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the sulfonyl group to yield thiol derivatives.

    Substitution: Electrophilic substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has been explored for its potential in several scientific research areas:

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and spiro compounds, such as:

The uniqueness of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-15-12-4-1-2-5-13(12)16(21-15)7-9-17(10-8-16)23(19,20)14-6-3-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXZQYAKNGQTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.